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molecular formula C12H8Cl2O2S B8422964 Benzene, 1,1'-sulfonylbis-, dichloro deriv. CAS No. 1333-14-8

Benzene, 1,1'-sulfonylbis-, dichloro deriv.

Cat. No. B8422964
M. Wt: 287.2 g/mol
InChI Key: IBRQUKZZBXZOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04871876

Procedure details

The filtrate from Example 1 is freed from methoanol by distillation, the residue is returned to the reaction vessel, and 562.5 g (5 mol) of chlorobenzene is added. chlorobenzenesulfonic acid chloride is formed by adding 476 g (4 mol) of chlorosulfonic acid and 466 g (4 mol) of thionyl chloride, the mixture is heated to 195° C., and 337.5 g (3 mol) of chlorobenzene is added at such a rate that the temperature does not fall. the charge is subsequently treated as described in Example 1, giving 850 g (74% yield) of dichlorodiphenyl sulfone of melting point 149°-150° C. Gas-chromatographic analysis of the product gives 99.6% 4,4'-isomer, 0.3% 2,4'-isomer, and 0.1% 3,4'-isomer.
Quantity
476 g
Type
reactant
Reaction Step One
Quantity
466 g
Type
reactant
Reaction Step One
Quantity
337.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[S:2]([OH:5])(=O)=[O:3].S(Cl)(Cl)=O.[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH:15]1[CH:16]=[C:11]([Cl:10])[CH:12]=[C:13]([S:2]([C:13]2[CH:14]=[CH:15][CH:16]=[C:11]([Cl:10])[CH:12]=2)(=[O:5])=[O:3])[CH:14]=1

Inputs

Step One
Name
Quantity
476 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
466 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
337.5 g
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the charge is subsequently treated

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC(=CC=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 850 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 197.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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